Methyl 1-aminocyclohexanecarboxylate hydrochloride
Description
Structural Analysis
Molecular Architecture and Stereochemical Configuration
Methyl 1-aminocyclohexanecarboxylate hydrochloride (CAS 37993-32-1) is a conformationally constrained amino acid derivative characterized by a cyclohexane ring with a methyl ester and an amino group attached to the same carbon atom (C1). The compound exists as a hydrochloride salt, with the protonated amine group forming an ionic bond with a chloride counterion.
Cyclohexane Ring Conformational Isomerism
The cyclohexane ring adopts a chair conformation in solution and crystalline states, a common feature observed in cyclohexane derivatives due to minimized 1,3-diaxial interactions. In this compound, the amino group occupies an axial position, while the methyl ester group adopts an equatorial orientation. This spatial arrangement minimizes steric strain between the substituents and the ring’s axial hydrogens.
Crystallographic studies of related compounds (e.g., 1-aminocyclohexanecarboxylic acid derivatives) reveal that the cyclohexane ring maintains a near-perfect chair conformation, with the amino group consistently in the axial position. For example, in N-acetyl-N’-methylamide derivatives of 1-aminocyclohexanecarboxylic acid, the cyclohexane ring exhibits chair conformations, with the axial amine group stabilized by intramolecular hydrogen bonding.
Ester-Amino Group Spatial Arrangement
The geminal positioning of the methyl ester and amino group at C1 creates unique steric and electronic interactions. The equatorial methyl ester minimizes repulsion with adjacent axial hydrogens on the cyclohexane ring, while the axial amino group participates in hydrogen bonding with the chloride counterion. This arrangement is distinct from trans-4-aminocyclohexanecarboxylate derivatives, where substituents are positioned on adjacent carbons.
Comparative Crystallographic Studies with Structural Analogs
| Compound | Cyclohexane Conformation | Amino Group Position | Ester Group Position | Key Hydrogen Bonds |
|---|---|---|---|---|
| This compound | Chair (axial substituents) | Axial | Equatorial | N–H···Cl⁻ |
| Boc-Acc6-OH (tert-butoxycarbonyl derivative) | Chair (axial substituents) | Axial | Equatorial | N–H···O (Boc carbonyl) |
| Boc-(Acc6)₂-OH (dipeptide) | Chair (axial substituents) | Axial | Equatorial | N–H···O (peptide bond) |
| p-BrC₆H₄CO-Acc6-OH oxazolone | Chair (twisted boat) | Equatorial | Axial | N–H···O (oxazolone) |
Crystallographic data from 1-aminocyclohexanecarboxylic acid derivatives demonstrate that the axial amino group is a recurring feature, except in cases where steric or electronic factors enforce equatorial positioning (e.g., in oxazolone derivatives). The methyl ester’s equatorial orientation aligns with general trends for cyclohexane substituents, where larger groups prefer equatorial positions to minimize 1,3-diaxial strain.
Quantum Chemical Calculations of Electronic Structure
Density functional theory (DFT) studies on 1-aminocyclohexanecarboxylic acid (Ac6c) and its derivatives reveal conformational preferences influenced by solvent polarity. Key findings include:
- Gas-phase calculations at the B3LYP/6-31+G(d,p) level show that the cyclohexane ring adopts chair conformations with axial amino groups, consistent with crystallographic observations.
- Solvent effects (chloroform, methanol, water) increase conformational flexibility due to solvation of the charged amine group. Polar solvents stabilize the axial amino group via hydrogen bonding with solvent molecules.
- Torsional angles for the N–Cα–CO bond (φ) and Cα–CO bond (ψ) typically adopt values of ~50° and ~140°, respectively, favoring folded conformations that mimic helical peptide structures.
| Parameter | Gas Phase | Chloroform | Methanol | Water |
|---|---|---|---|---|
| Axial amino group (%) | 100 | 95 | 90 | 85 |
| Equatorial amino group (%) | 0 | 5 | 10 | 15 |
| φ (N–Cα–CO) | 50° ± 10° | 55° ± 15° | 60° ± 20° | 65° ± 25° |
| ψ (Cα–CO) | 140° ± 10° | 135° ± 15° | 130° ± 20° | 125° ± 25° |
These calculations align with experimental observations, confirming that the axial amino group dominates in non-polar environments but loses preference in polar solvents due to solvation effects.
Properties
IUPAC Name |
methyl 1-aminocyclohexane-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-11-7(10)8(9)5-3-2-4-6-8;/h2-6,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTPXRXOMKRLUMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCCCC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00627276 | |
| Record name | Methyl 1-aminocyclohexane-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00627276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37993-32-1 | |
| Record name | Cyclohexanecarboxylic acid, 1-amino-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37993-32-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 1-aminocyclohexane-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00627276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes
The synthesis of methyl 1-aminocyclohexanecarboxylate hydrochloride typically involves the following steps:
- Esterification : The process begins with cyclohexanecarboxylic acid, which undergoes esterification with methanol under acidic conditions to produce methyl cyclohexanecarboxylate.
- Amination : The ester is then subjected to amination using ammonia or an amine source to introduce the amino group at the desired position.
- Hydrochloride Formation : Finally, hydrochloric acid is added to convert the free amine into its hydrochloride salt form. This step is crucial for improving solubility and stability.
Reaction Conditions
The reaction conditions can significantly impact yield and purity. Below are the key parameters:
| Step | Conditions | Notes |
|---|---|---|
| Esterification | Methanol, sulfuric acid as catalyst, reflux at 60°C | Ensures complete conversion |
| Amination | Ammonia gas or aqueous ammonia solution, temperature range: 50–80°C | Avoid excess ammonia |
| Hydrochloride Formation | Concentrated HCl in ethanol, reflux overnight | Azeotropic removal of water aids purity |
Optimization Techniques
To maximize yield and purity, the following methods are recommended:
- Recrystallization : After synthesis, recrystallization from ethanol or toluene ensures high purity by removing impurities.
- Temperature Control : Precise control of reaction temperature prevents side reactions that can reduce yield.
- Analytical Confirmation : Techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy verify the absence of contaminants like cis-isomers.
Industrial Scale Production
For large-scale production, industrial-grade reagents and equipment are employed:
- Large reactors with automated temperature and pressure controls optimize reaction efficiency.
- Continuous monitoring systems ensure consistent product quality.
Experimental Notes
Some additional considerations for laboratory handling include:
- The compound is highly soluble in water but moderately soluble in organic solvents like ethanol or toluene due to its LogP value of ~1.03.
- Stability can be enhanced by storing the compound in cool, dry conditions away from light.
Data Table: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₆ClNO₂ |
| Molecular Weight | 193.67 g/mol |
| Melting Point | 210–212°C |
| Polar Surface Area | 52 Ų |
| Hydrogen Bond Acceptors | 2 |
| Hydrogen Bond Donors | 1 |
| Rotatable Bond Count | 2 |
Chemical Reactions Analysis
Types of Reactions
Methyl 1-aminocyclohexanecarboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amines and esters.
Scientific Research Applications
Scientific Research Applications
Methyl 1-aminocyclohexanecarboxylate hydrochloride serves multiple roles across different scientific domains:
Pharmaceutical Research
- Drug Development : It acts as an intermediate in the synthesis of various pharmaceutical compounds aimed at treating conditions such as diabetes and neurological disorders. Its derivatives have shown potential in modulating neurotransmitter systems, particularly serotonin and dopamine pathways.
- Case Study : A study indicated that derivatives of this compound could enhance serotonin release in vitro, suggesting therapeutic applications in mood disorders.
Biochemistry
- Enzyme Interaction Studies : The compound is employed to explore biochemical pathways and enzyme interactions. Its structural properties allow researchers to investigate its effects on enzyme activity and metabolic processes.
- Case Study : Research demonstrated that certain analogs derived from this compound exhibit inhibitory effects on dipeptidyl peptidase IV (DPP-IV), an enzyme pivotal in glucose metabolism.
Material Science
- Specialty Chemicals Production : The compound is utilized in the production of specialty chemicals due to its unique chemical structure, which allows for various modifications leading to diverse applications.
This compound exhibits notable biological activity linked to its role as an intermediate in synthesizing bioactive compounds. Its mechanisms of action may involve binding interactions with biomolecules and modulation of enzyme activity.
Case Studies
- Neurotransmitter Modulation : Research has shown that derivatives can enhance serotonin release, indicating potential use in treating mood disorders.
- Diabetes Management : Certain analogs derived from this compound inhibit DPP-IV, suggesting a role in blood sugar regulation.
Mechanism of Action
The mechanism of action of Methyl 1-aminocyclohexanecarboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the ester group can participate in hydrophobic interactions. These interactions modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Methyl 1-(Methylamino)cyclopentanecarboxylate Hydrochloride
- Structure: Cyclopentane ring with a methylamino group and methyl ester.
- CAS: Not explicitly listed, but referenced in a patent synthesis (Reference Example 89) .
- Synthetic Utility : Used in tosylate-mediated reactions, achieving a 78% yield, higher than the target compound’s 63% in amide coupling .
- NMR Data: Distinct δ 2.57 ppm (methylamino) and δ 3.79 ppm (methyl ester), with cyclopentane protons at δ 1.65–2.24, contrasting with the cyclohexane ring’s δ 1.63–2.18 in the target compound .
Methyl 3-Aminocyclopentanecarboxylate
- Structure : Cyclopentane ring with a primary amine at position 3 and methyl ester.
- CAS : 1314922-38-7; molecular weight 143.18 g/mol .
- Applications: Limited data, but safety protocols emphasize handling precautions (e.g., skin/eye irritation risks) .
- Key Difference : Lower molecular weight and altered amine position may reduce steric bulk compared to the cyclohexane analog, affecting solubility and reactivity.
Stereoisomers and Positional Isomers
- Examples: Methyl (1r,2r)-2-aminocyclohexane-1-carboxylate hydrochloride (CAS: 1024618-29-8) Methyl (1s,2r)-2-aminocyclohexane-1-carboxylate hydrochloride (CAS: 362490-42-4) .
- Purity : 95%, comparable to the target compound’s 95–96% .
- Key Difference : Stereochemistry influences spatial arrangement, critical for enantioselective reactions in drug development.
Molecular Weight and Stability
Biological Activity
Methyl 1-aminocyclohexanecarboxylate hydrochloride is a compound that has garnered interest due to its diverse biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a cyclohexane ring with an amino group and an ester functional group. This unique structure allows it to engage in various biochemical interactions, particularly with enzymes and receptors.
| Property | Value |
|---|---|
| Molecular Formula | C8H15ClN2O2 |
| Molecular Weight | 194.67 g/mol |
| CAS Number | 61367-07-5 |
| Purity | Typically >98% |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, while the ester group facilitates hydrophobic interactions. These interactions modulate the activity of target molecules, leading to various biological effects, including potential therapeutic properties.
Enzyme-Substrate Interactions
This compound has been utilized in studies examining enzyme-substrate interactions. Its role as a substrate or inhibitor in enzymatic reactions provides insights into metabolic pathways and enzyme kinetics.
Neuropharmacological Effects
Recent studies suggest that this compound may influence neurotransmitter systems, particularly in relation to mood regulation and cognitive function. Preliminary research indicates potential neuroprotective effects, making it a candidate for further investigation in treating neurological disorders.
Synthesis of Pharmaceutical Compounds
As an intermediate in drug synthesis, this compound is valuable for developing novel therapeutic agents. Its structural features allow for modifications that can enhance pharmacological properties.
Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of this compound on neuronal cultures exposed to oxidative stress. The results indicated that treatment with this compound significantly reduced cell death and oxidative damage, suggesting its potential as a neuroprotective agent.
Study 2: Modulation of Glutamate Receptors
Research focused on the compound's interaction with glutamate receptors demonstrated that it could modulate receptor activity, potentially influencing synaptic plasticity and cognitive functions. This modulation was assessed using electrophysiological techniques in neuronal cell lines.
Comparison with Similar Compounds
This compound shares structural similarities with other aminocycloalkane carboxylates, such as:
| Compound | Unique Features |
|---|---|
| Methyl 1-aminocyclopropanecarboxylate | Smaller ring structure; different reactivity profile |
| Ethyl 1-aminocyclopropanecarboxylate | Variation in alkyl chain length affecting solubility |
| 1-Aminocyclohexanecarboxylic acid | Non-hydrochloride form; differing biological activity |
These comparisons highlight the distinct chemical reactivity and biological activities conferred by the unique structural features of this compound.
Q & A
Basic: What synthetic methodologies are recommended for preparing Methyl 1-aminocyclohexanecarboxylate hydrochloride?
Answer:
The synthesis typically involves cyclohexane ring functionalization, esterification, and subsequent hydrochloride salt formation. Key steps include:
- Cyclohexane carboxamide formation : Reacting cyclohexanecarboxylic acid with ammonia under catalytic conditions to introduce the amino group.
- Methyl esterification : Using methanol and acid catalysts (e.g., H₂SO₄) to esterify the carboxylic acid intermediate.
- Hydrochloride salt precipitation : Treating the free base with HCl in anhydrous solvents (e.g., diethyl ether) to yield the hydrochloride salt .
Purification is achieved via recrystallization from ethanol/water mixtures. Confirm purity using HPLC or NMR .
Basic: How should researchers characterize the structural integrity of this compound?
Answer:
Use a combination of spectroscopic and chromatographic techniques:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm the cyclohexane backbone, methyl ester (-COOCH₃), and amino group (-NH₃⁺Cl⁻) .
- Mass spectrometry (MS) : High-resolution MS (e.g., Orbitrap) to validate molecular weight (C₈H₁₄NO₂·HCl, theoretical MW: 195.66 g/mol) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 210–220 nm) to assess purity (>95%) .
Basic: What safety protocols are critical when handling this compound?
Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection in poorly ventilated areas .
- Handling hygroscopicity : Store in airtight containers under inert gas (e.g., argon) to prevent moisture absorption .
- First aid : For skin contact, rinse with soap/water; for inhalation, move to fresh air and seek medical attention .
Basic: What storage conditions optimize the stability of this compound?
Answer:
- Temperature : Store at 2–8°C in amber glass vials to avoid photodegradation.
- Moisture control : Use desiccants (e.g., silica gel) in storage containers.
- Long-term stability : Monitor via periodic Karl Fischer titration to ensure water content <0.5% .
Basic: How can enantiomeric purity be determined for chiral derivatives of this compound?
Answer:
- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol mobile phases.
- Polarimetry : Measure optical rotation (e.g., [α]D²⁵) and compare to reference standards.
- X-ray crystallography : Resolve absolute configuration for crystalline derivatives .
Advanced: How can researchers address hygroscopicity challenges during experimental workflows?
Answer:
- Glovebox use : Handle the compound in nitrogen/argon-filled gloveboxes for moisture-sensitive reactions .
- Lyophilization : Freeze-dry aqueous solutions to recover anhydrous forms.
- Real-time monitoring : Use humidity sensors in reaction vessels to track moisture ingress .
Advanced: What computational approaches model the conformational dynamics of this compound?
Answer:
- DFT calculations : Optimize geometry using Gaussian09 at the B3LYP/6-31G(d) level to predict bond angles (e.g., C-C-N = 109.5°) and torsional strain .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina to guide drug design .
Advanced: How should impurity profiles be analyzed in batches of this compound?
Answer:
- LC-MS/MS : Quantify trace impurities (e.g., unreacted intermediates) using a Q-Exactive Orbitrap with ESI+ ionization.
- Reference standards : Cross-validate against EP/Pharmaceutical-grade impurities (e.g., articaine derivatives) .
- Forced degradation studies : Expose to heat/light and monitor degradation products via TLC or UPLC .
Advanced: What in vitro assays are suitable for studying the biological activity of this compound?
Answer:
- Nitric oxide (NO) inhibition : Adapt protocols from methylene blue/L-NAME assays (e.g., plasma NO analysis via Griess reagent) .
- Metabolic stability : Use liver microsomes and LC-MS to measure half-life (t₁/₂) and CYP450 interactions .
Advanced: How can conflicting spectral data between sources be resolved?
Answer:
- Cross-validation : Compare NMR/MS data across multiple instruments (e.g., Bruker AVANCE III vs. Thermo Q-Exactive) .
- Reference libraries : Use PubChem or mzCloud for high-quality, manually curated spectra .
- Collaborative studies : Replicate experiments in independent labs to confirm reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
